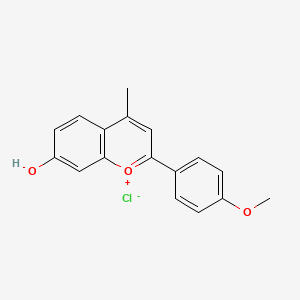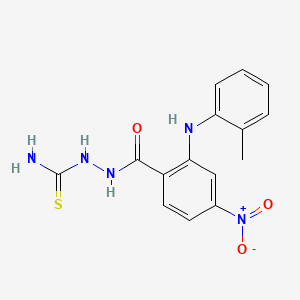
Bicyclophenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclophenamine hydrochloride is a pharmaceutical active ingredient with the molecular formula C20H27NO2.ClH . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclophenamine hydrochloride involves the preparation of bicyclo[2.1.1]hexane modules. One efficient approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using specialized equipment and reaction conditions. The use of mercury lamps for crossed [2 + 2]-cycloaddition of 1,5-dienes is one such method, although it requires special equipment and glassware .
Chemical Reactions Analysis
Types of Reactions: Bicyclophenamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Bicyclophenamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an anticancer agent . In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of bicyclophenamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a releasing agent of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine . These interactions mediate its effects on the nervous system and other physiological processes.
Comparison with Similar Compounds
Bicyclophenamine hydrochloride can be compared with other similar compounds, such as propylhexedrine and cyclopentamine . While all these compounds share structural similarities, this compound is unique in its specific molecular interactions and applications. Propylhexedrine, for example, is used as a nasal decongestant, while cyclopentamine has stimulant properties .
List of Similar Compounds:- Propylhexedrine
- Cyclopentamine
- Dicyclomine
- Chlorpheniramine
- Diphenhydramine
Properties
CAS No. |
20185-96-0 |
|---|---|
Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl (1S,4R)-2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-19(23-13-12-21-10-4-5-11-21)20(17-6-2-1-3-7-17)15-16-8-9-18(20)14-16;/h1-3,6-7,16,18H,4-5,8-15H2;1H/t16-,18+,20?;/m1./s1 |
InChI Key |
YFEDLOXYMYYJLF-UEOKEVMRSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC(=O)C2(C[C@@H]3CC[C@H]2C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2(CC3CCC2C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)












